

(-)-Nootkatone CAS number and molecular formula

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Compound of Interest

Compound Name: (-)-Nootkatone

Cat. No.: B13353850

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An In-depth Technical Guide to (-)-Nootkatone

This technical guide provides a comprehensive overview of **(-)-Nootkatone**, a naturally occurring sesquiterpenoid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, relevant experimental protocols, and key biological signaling pathways.

Core Chemical and Physical Data

(-)-Nootkatone is a bicyclic sesquiterpene ketone. While the CAS number 4674-50-4 is commonly cited for nootkatone, this typically refers to the (+)-enantiomer or a racemic mixture. The specific CAS number for the (-)-enantiomer is 38427-78-0.[1][2][3][4][5] The molecular formula for nootkatone is C₁₅H₂₂O.[6]

Table 1: Physicochemical Properties of Nootkatone

Property	Value	Source
CAS Number	38427-78-0	[1] [2] [3] [4] [5]
Molecular Formula	C15H22O	[6]
Molar Mass	218.34 g/mol	[6]
Appearance	White solid or crystals; impure samples may be a viscous yellow liquid	[7]
Density	0.968 - 0.997 g/mL	[6] [7]
Melting Point	32-36 °C (89.6-97 °F)	[6] [7]
Boiling Point	170 °C (338 °F)	[6] [7]
Solubility	Insoluble in water; very soluble in ethanol, dichloromethane, ethyl acetate; soluble in hexanes	[7]
Vapor Pressure	0.00118 mmHg @ 23°C	[6]
Flash Point	~100-110 °C (212-230 °F)	[6] [7]

Experimental Protocols

This section details methodologies for the synthesis and extraction of nootkatone, as well as a protocol for in vivo studies of its metabolic effects.

Synthesis of Nootkatone from Valencene (Biocatalytic Method)

Nootkatone can be synthesized from its precursor, valencene, through biocatalytic oxidation. This method is often preferred as it can be considered a "natural" process.

Objective: To convert (+)-valencene to (+)-nootkatone using a microbial culture.

Materials:

- (+)-Valencene
- Microorganism culture (e.g., *Mucor* sp., *Chlorella fusca*)[8]
- Sterile culture medium (e.g., Czapek-Pepton medium)[9]
- Incubator shaker
- Centrifuge or filtration apparatus
- Organic solvent (e.g., ethyl acetate)
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Chromatography system for purification

Procedure:

- Cultivation: Inoculate the chosen microorganism into a suitable sterile culture medium. Incubate the culture under appropriate conditions of temperature and agitation to allow for sufficient cell growth (biomass generation).[9]
- Substrate Addition: Once sufficient biomass is achieved, add (+)-valencene to the culture medium.[9]
- Biotransformation: Continue the incubation for a set period (e.g., 3-7 days), allowing the microbial enzymes to oxidize the valencene to nootkatone.[8]
- Extraction: After the transformation period, separate the microbial cells from the culture broth by centrifugation or filtration.[9]
- Isolation: Extract the culture broth with an appropriate organic solvent, such as ethyl acetate. Combine the organic extracts.[9]
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and then concentrate the solution under vacuum using a rotary evaporator to obtain the

crude product.[9]

- Purification: Purify the crude nootkatone using a suitable chromatography technique (e.g., column chromatography) to achieve the desired level of purity.

Extraction of Nootkatone from Grapefruit Peels (Hydrodistillation)

This protocol describes a classic method for extracting essential oils, including nootkatone, from citrus peels.

Objective: To extract essential oil containing nootkatone from grapefruit peels.

Materials:

- Ripe grapefruits
- Oven
- Clevenger-type apparatus
- Heating mantle
- Dark, sealed vials

Procedure:

- Sample Preparation: Obtain peels from ripe grapefruits. Dry the peels in an oven at 40-50°C for approximately 2 days. Store the dried peels at -20°C until use.[10]
- Hydrodistillation Setup: Place the prepared dried peels into the flask of a Clevenger apparatus and add water.
- Distillation: Heat the flask using a heating mantle to boil the water. Continue the hydrodistillation for approximately 2.5 hours at atmospheric pressure.[10] The steam and volatile oils will rise, condense, and be collected in the Clevenger's collection tube.

- Collection: After distillation, carefully collect the volatile oil that has accumulated in the Clevenger apparatus.
- Storage: Transfer the collected essential oil to dark, sealed vials and store at -20°C until further analysis.[\[10\]](#)

In Vivo Study of Nootkatone's Metabolic Effects in a Mouse Model

This workflow outlines a general approach to investigate the effects of nootkatone on diet-induced obesity.

Objective: To assess the impact of nootkatone on metabolic parameters in mice fed a high-fat diet.

Materials:

- Laboratory mice (e.g., C57BL/6J)
- Standard chow diet
- High-fat, high-sucrose (HFHS) diet
- Nootkatone
- Oral gavage needles
- Equipment for metabolic phenotyping (indirect calorimetry, glucose and insulin tolerance tests)
- Analytical instruments for biochemical analysis (e.g., plasma glucose, insulin, lipids)
- Equipment for molecular analysis (e.g., Western blot)

Procedure:

- Acclimation: Acclimate mice to the laboratory conditions.

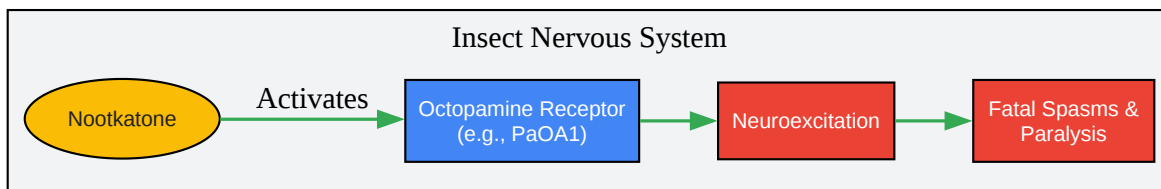
- **Group Assignment:** Randomly assign mice to different diet groups (e.g., control diet, high-fat diet).
- **Treatment Administration:** Administer nootkatone to the treatment groups, either mixed in the diet or via oral gavage.
- **Monitoring:** Monitor the mice weekly for body weight and food intake.
- **Metabolic Phenotyping:** Perform metabolic analyses such as indirect calorimetry to measure energy expenditure, and conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
- **Tissue Collection:** At the end of the study, collect tissues such as the liver, muscle, and adipose tissue.
- **Biochemical and Molecular Analysis:** Analyze plasma for glucose, insulin, and lipid levels. Perform Western blot analysis on tissue lysates to measure the phosphorylation state of key proteins like AMPK.[\[11\]](#)

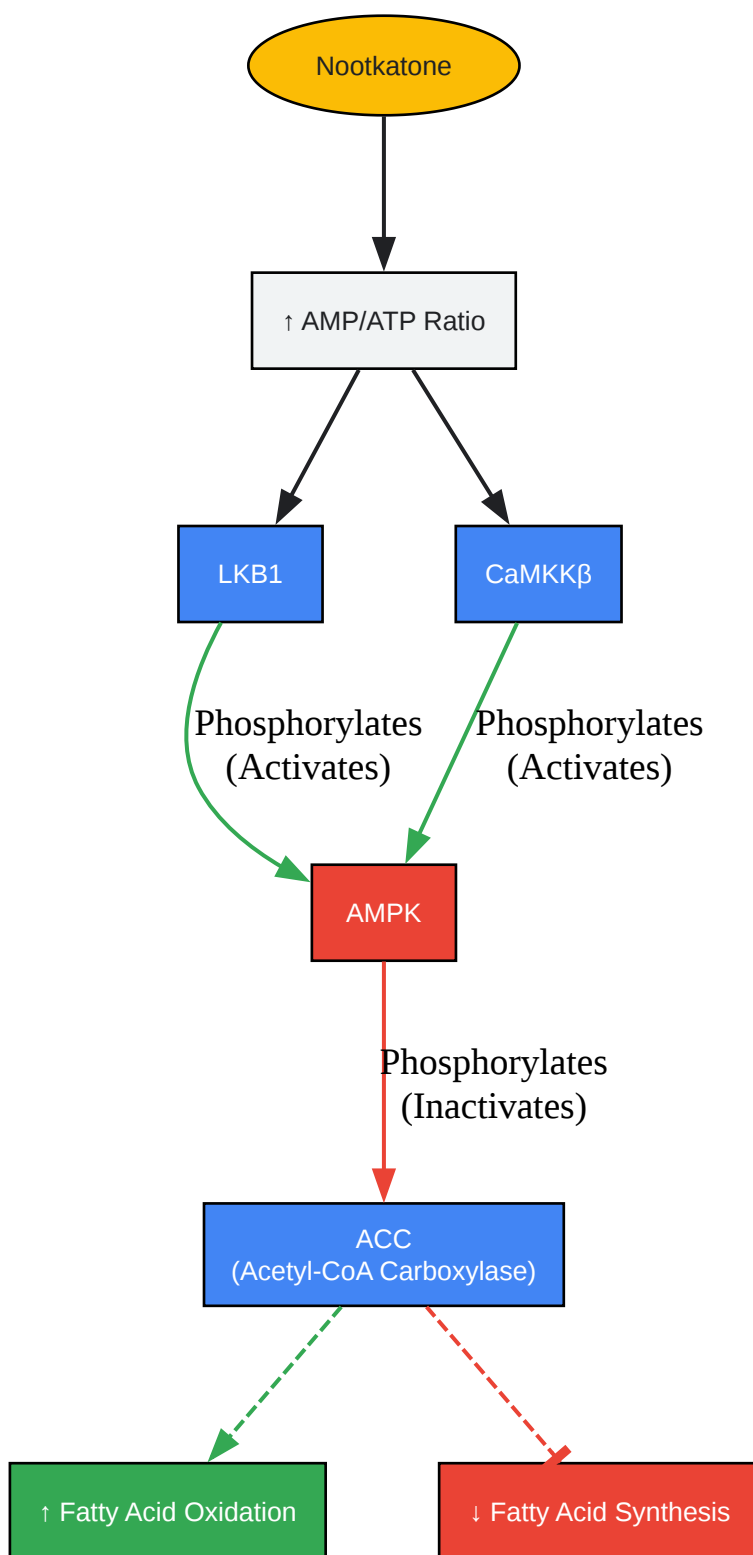
Signaling Pathways and Mechanisms of Action

Nootkatone exhibits interesting biological activities through its interaction with specific signaling pathways in both insects and mammals.

Insecticidal Mechanism of Action

Nootkatone is an effective insecticide and repellent against a variety of arthropods, including ticks and mosquitoes.[\[7\]](#)[\[12\]](#) Its primary mechanism of action involves the disruption of the insect's nervous system.[\[13\]](#) Nootkatone acts as an agonist of the α -adrenergic type 1 octopamine receptor (PaOA1).[\[7\]](#)[\[14\]](#) This activation leads to neuroexcitation, resulting in tremors, convulsions, and ultimately, lethal spasms in susceptible insects.[\[12\]](#)[\[14\]](#)





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